ethyl 3-[({trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[({trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate: is a complex organic compound with the following structure:
C20H20N4O4
It consists of an ethyl ester group attached to a benzoate ring, which contains a benzene ring and a carbonyl group. The compound’s IUPAC name is ethyl 3-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}benzoate .
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the condensation of ethyl 3-aminobenzoate with trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid . The reaction typically occurs under mild conditions, and the resulting product is purified through recrystallization or chromatography.
Industrial Production: While industrial-scale production methods may vary, the synthesis usually follows similar principles. Optimization for yield, cost, and safety considerations play a crucial role in large-scale production.
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.
Suzuki–Miyaura Coupling: It can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, which forms carbon–carbon bonds between aryl or vinyl halides and boron reagents.
Common Reagents: Reagents commonly used in reactions involving this compound include:
- Acidic or basic solutions for hydrolysis.
- Palladium catalysts for Suzuki–Miyaura coupling.
Major Products: The hydrolysis of ethyl 3-[({trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate yields 3-aminobenzoic acid and the corresponding alcohol.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may serve as a potential drug candidate due to its unique structure and reactivity.
Chemical Biology: Researchers study its interactions with biological targets.
Industry: It could be used as a building block for the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
While there are no direct analogs to this compound, its structural features make it distinct. Researchers may compare it to related esters or benzotriazine derivatives.
Properties
Molecular Formula |
C24H26N4O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 3-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]benzoate |
InChI |
InChI=1S/C24H26N4O4/c1-2-32-24(31)18-6-5-7-19(14-18)25-22(29)17-12-10-16(11-13-17)15-28-23(30)20-8-3-4-9-21(20)26-27-28/h3-9,14,16-17H,2,10-13,15H2,1H3,(H,25,29) |
InChI Key |
RAKVISILOXPROI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.